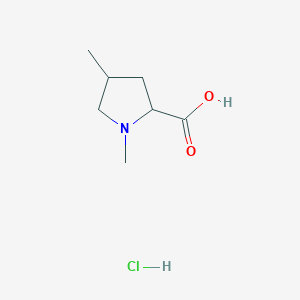
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone is an organic compound that features a cyclohexyl group attached to an ethanone moiety, which is further connected to a 1,4-diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone typically involves the following steps:
Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.
Attachment of the cyclohexyl group: This step often involves the alkylation of the diazepane ring with cyclohexyl halides or cyclohexyl alcohols in the presence of a base.
Formation of the ethanone moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diazepane derivatives.
科学的研究の応用
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential pharmacological properties.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-Cyclohexyl-1-(1,4-diazepan-1-yl)propane: Similar structure but with a propane group instead of an ethanone moiety.
2-Cyclohexyl-1-(1,4-diazepan-1-yl)butane: Similar structure but with a butane group instead of an ethanone moiety.
Uniqueness
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone is unique due to its specific combination of a cyclohexyl group, an ethanone moiety, and a 1,4-diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H24N2O |
|---|---|
分子量 |
224.34 g/mol |
IUPAC名 |
2-cyclohexyl-1-(1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c16-13(11-12-5-2-1-3-6-12)15-9-4-7-14-8-10-15/h12,14H,1-11H2 |
InChIキー |
APWHCMBVDXQPMU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC(=O)N2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)

![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)






![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)


